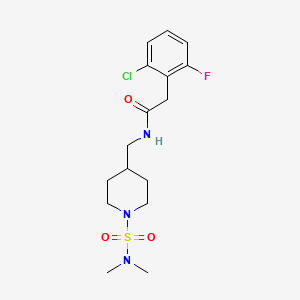![molecular formula C22H18F2N6O2 B2470254 1-(2-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898410-54-3](/img/structure/B2470254.png)
1-(2-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C22H18F2N6O2 and its molecular weight is 436.423. The purity is usually 95%.
BenchChem offers high-quality 1-(2-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Multitarget Drugs for Neurodegenerative Diseases
Research has developed 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones as tricyclic xanthine derivatives to improve water solubility and evaluated them for their potential as multitarget drugs for neurodegenerative diseases. These compounds are designed to act at multiple targets relevant for both symptomatic and disease-modifying treatment, offering advantages over single-target therapeutics. Compounds demonstrated potent dual-target-directed A1/A2A adenosine receptor antagonists and inhibited monoamine oxidases (MAO), with one identified as a particularly effective triple-target drug for preclinical proof-of-principle studies (Brunschweiger et al., 2014).
Antiviral Activity
The synthesis and evaluation of imidazo[1,2-a]-s-triazine nucleosides and their guanine, guanosine, and guanosine monophosphate analogues have been reported. These new class purine analogues, featuring a bridgehead nitrogen atom, demonstrated moderate antiviral activity against various viruses at non-toxic dosage levels, indicating their potential as antiviral agents (Kim et al., 1978).
Potential Antidepressant Agents
A series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their affinity to serotonin (5-HT1A/5-HT7) receptors and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. Preliminary pharmacological in vivo studies suggested one compound as a potential antidepressant, demonstrating the significance of fluorinated arylpiperazinylalkyl derivatives for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).
Synthesis and Characterization
Research into the facile synthesis of [1,2,4]triazino[3,2-f]purines and [1,2,4]triazepino[3,2-f]purines has been conducted, showcasing methodologies for creating compounds by reacting 7,8-diamino-1,3-dimethylxanthine with various diketones. These compounds' synthesis underscores the diverse applicability and interest in modifying the purine core for different scientific applications (Ueda et al., 1988).
Anticancer, Anti-HIV-1, and Antimicrobial Activity
Some newly synthesized tricyclic triazino and triazolo[4,3-e]purine derivatives have been tested for their in vitro anticancer, anti-HIV-1, and antimicrobial activities. These studies revealed compounds with significant activity against specific cancer cell lines, moderate anti-HIV-1 activity, and notable antimicrobial effectiveness against certain bacteria, highlighting the therapeutic potential of these compounds in treating various diseases (Ashour et al., 2012).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N6O2/c1-27-19-18(20(31)28(2)22(27)32)29-12-17(13-7-9-15(23)10-8-13)26-30(21(29)25-19)11-14-5-3-4-6-16(14)24/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMJOXZFTVRIJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=CC=CC=C4F)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N~4~-(4-methylbenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2470171.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2470172.png)
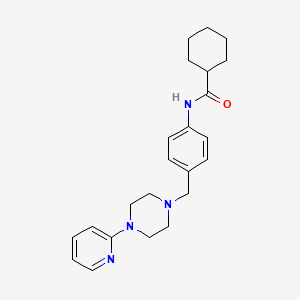
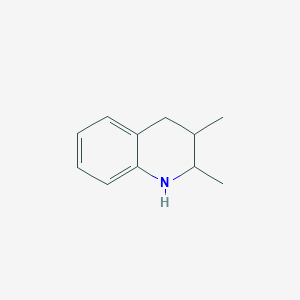

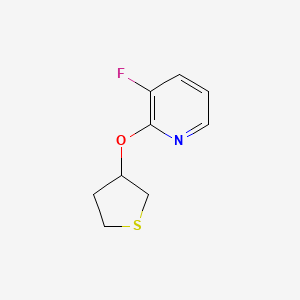

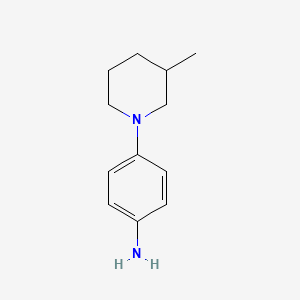
![(E)-N-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2470182.png)
![3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B2470186.png)
![3-(2-Fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one](/img/structure/B2470187.png)
![3-(1-benzothiophen-3-yl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide](/img/structure/B2470188.png)
